molecular formula C17H11F2N5S B2967219 7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-40-6

7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2967219
CAS No.: 863460-40-6
M. Wt: 355.37
InChI Key: OOHUDDBPUHEBKU-UHFFFAOYSA-N
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Description

7-((4-Fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a fluorinated heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. This structure is substituted at the 3-position with a 4-fluorophenyl group and at the 7-position with a (4-fluorobenzyl)thio moiety. Such modifications are common in medicinal chemistry to enhance pharmacokinetic properties, such as metabolic stability and target affinity.

Properties

IUPAC Name

3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHUDDBPUHEBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS No. 356058-42-9) is a member of the triazolopyrimidine class, known for its diverse biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly in the context of medicinal chemistry and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C16H15FN2OSC_{16}H_{15}FN_2OS, with a molecular weight of approximately 300.37 g/mol. The compound features a triazolopyrimidine core structure, which is significant for its interaction with various biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C16H15FN2OSC_{16}H_{15}FN_2OS
Molecular Weight 300.37 g/mol
CAS Number 356058-42-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolopyrimidine Core: Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the 4-Fluorobenzylthio Group: This step often involves nucleophilic substitution reactions.
  • Attachment of the 4-Fluorophenyl Group: Various coupling reactions can be employed for this purpose, such as Suzuki or Heck coupling.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The triazolopyrimidine scaffold is known for its capability to bind to active sites on target proteins, potentially inhibiting their function or modulating their activity.

Pharmacological Studies

Research indicates that compounds within the triazolopyrimidine class exhibit various pharmacological activities:

  • Anticancer Activity: Studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A431 (vulvar epidermal carcinoma) . For instance, triazolopyrimidine derivatives have demonstrated significant inhibition of PARP1 activity and increased apoptosis in cancer cells.
  • Antimicrobial Properties: Triazolopyrimidines have been evaluated for their antibacterial and antifungal activities. Some derivatives show promising results against resistant strains of bacteria .
  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in critical biochemical pathways, which could be beneficial in treating diseases like cancer or infections .

Case Studies

Several studies have highlighted the potential of triazolopyrimidine derivatives:

  • Anticancer Efficacy:
    • A study reported that specific derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating strong anticancer properties .
    • Another research indicated that these compounds could enhance PARP cleavage and activate caspases in cancer cells, suggesting a mechanism for inducing apoptosis .
  • Antimicrobial Activity:
    • Research on related compounds has shown effectiveness against Plasmodium falciparum, indicating potential use as antimalarial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The triazolo[4,5-d]pyrimidine scaffold is highly versatile, with substitutions at positions 3, 5, and 7 significantly influencing biological activity. Below is a detailed comparison with structurally related compounds:

Core Modifications and Substitution Patterns

  • Target Compound: 3-Position: 4-Fluorophenyl group (electron-withdrawing, enhances stability and binding interactions).
  • Key Analogs :

    • 3-(4-Fluorophenyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one ():
  • Modifications : 7-Ketone group instead of thioether; 6-position substituted with 4-methylbenzyl.
  • Ticagrelor ():
  • Modifications: 7-Cyclopropylamino and 5-propylthio groups; complex cyclopentanediol backbone.
  • Impact: Orally bioavailable P2Y12 receptor antagonist with irreversible antiplatelet activity. The sulfur at position 5 and cyclopropylamino group at 7 enhance receptor binding . Vipadenant ():
  • Modifications: 7-Furyl and 3-(4-amino-3-methylbenzyl) groups.
  • Impact: Adenosine A2A receptor antagonist; the furan ring contributes to π-π stacking interactions in the receptor pocket .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : ~342.36 g/mol (estimated for C17H12F2N4S).
  • Lipophilicity : Predicted logP ~3.5 (higher than ketone analogs in due to thioether group).
  • Solubility : Moderate aqueous solubility (improved by fluorinated aromatic rings).
  • Synthetic Routes: Similar to and , involving cyclocondensation of aminopyrimidines with nitrous acid or Stille coupling for sulfur incorporation .

Q & A

Q. What safety protocols are critical for handling fluorinated intermediates?

  • Methodology : Conduct reactions in fume hoods with HEPA filters. Use polypropylene-coated stir bars to avoid metal leaching, and quench excess NaH with isopropanol at 0°C .

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